molecular formula C16H16FN3O4S B4525182 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4525182
M. Wt: 365.4 g/mol
InChI Key: QUYLZHFJUUIYSF-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the 1,1-dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using reagents such as hydrogen peroxide or peracids.

    Synthesis of the 3-(4-fluorophenyl)-6-oxopyridazine: This involves the condensation of 4-fluoroaniline with a suitable diketone, followed by cyclization.

    Coupling of the two fragments: The final step involves the coupling of the 1,1-dioxidotetrahydrothiophene ring with the 3-(4-fluorophenyl)-6-oxopyridazine through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the 1,1-dioxidotetrahydrothiophene ring.

    Reduction: The carbonyl groups in the pyridazine ring can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology Medicine : Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required. Industry : Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The exact mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorophenyl and pyridazine moieties suggests potential interactions with aromatic binding sites in proteins.

Comparison with Similar Compounds

  • N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
  • 1-(1,1-dioxidotetrahydro-3-thienyl)piperidine
  • 1,1-dioxidotetrahydro-3-thienyl acetate

Uniqueness: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in other similar compounds. The presence of the fluorophenyl group, in particular, can significantly alter its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c17-12-3-1-11(2-4-12)14-5-6-16(22)20(19-14)9-15(21)18-13-7-8-25(23,24)10-13/h1-6,13H,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYLZHFJUUIYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 3
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 4
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 5
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 6
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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